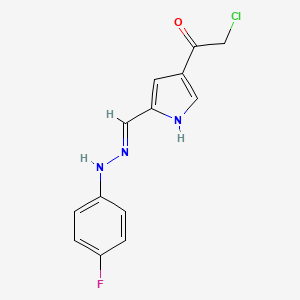

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-fluorophenyl)hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-fluorophenyl)hydrazone is a useful research compound. Its molecular formula is C13H11ClFN3O and its molecular weight is 279.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-fluorophenyl)hydrazone is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a pyrrole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities. The compound's molecular formula is C13H11ClFN3O, with a molecular weight of 279.7 g/mol .

- IUPAC Name : 2-chloro-1-[5-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone

- CAS Number : 866149-96-4

- Molecular Weight : 279.7 g/mol

- Purity : Typically >90% .

Anticancer Properties

Research has indicated that hydrazones, including derivatives of pyrrole, exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of Bcl-2 proteins and the activation of caspases .

In vitro studies on hydrazones have demonstrated their ability to inhibit the proliferation of cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring significantly influence cytotoxicity levels. Specifically, the presence of electron-withdrawing groups like fluorine enhances the compound's activity against various cancer types .

Antimicrobial Activity

Hydrazones are also recognized for their antimicrobial properties. Compounds structurally related to this compound have been evaluated for their efficacy against bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of hydrazones:

- Antimalarial Activity : A related class of hydrazones demonstrated significant antimalarial effects against Plasmodium falciparum, indicating the potential for similar activity in the compound of interest .

- Cytotoxicity Assays : In a comparative study, hydrazone derivatives were screened for cytotoxicity against multiple cancer cell lines. The results indicated that modifications in substituents affected both potency and selectivity towards cancer cells .

- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could induce mitochondrial dysfunction, leading to apoptosis in treated cells. This pathway is critical for developing effective anticancer therapies .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that hydrazones, including derivatives of pyrrole, exhibit significant anticancer properties. The following points highlight the mechanisms and findings related to the anticancer activity of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-fluorophenyl)hydrazone:

-

Mechanism of Action :

- Compounds similar to this hydrazone have been shown to induce apoptosis in cancer cells by inhibiting Bcl-2 proteins and activating caspases, which are crucial for programmed cell death .

- Studies suggest that the presence of electron-withdrawing groups, such as fluorine, enhances the cytotoxicity against various cancer types .

-

In Vitro Studies :

- Cytotoxicity assays have demonstrated that modifications in the phenyl ring significantly influence the compound's effectiveness against different cancer cell lines .

- A comparative study indicated that specific structural modifications could improve selectivity towards cancer cells while minimizing effects on normal cells .

Antimicrobial Activity

The antimicrobial properties of hydrazones have also been explored extensively:

-

Efficacy Against Microbial Strains :

- Related hydrazones have shown effectiveness against both bacterial and fungal strains by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

-

Case Studies :

- A class of hydrazones demonstrated significant antimalarial effects against Plasmodium falciparum, suggesting potential for similar activity in this compound .

- Mechanistic studies revealed that these compounds could induce mitochondrial dysfunction in pathogens, leading to their death .

Data Table: Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity Type | Description | References |

|---|---|---|

| Anticancer Activity | Induces apoptosis via Bcl-2 inhibition and caspase activation | |

| Cytotoxicity Assays | Modifications affect potency/selectivity against cancer cells | |

| Antimicrobial Activity | Effective against bacterial and fungal strains | |

| Antimalarial Activity | Significant effects against Plasmodium falciparum |

Análisis De Reacciones Químicas

Reactivity of the Hydrazone Moiety

The N-(4-fluorophenyl)hydrazone group is highly reactive and participates in cyclization and condensation reactions:

- Cyclization with Carbonyl Compounds :

Hydrazones derived from pyrrole carbaldehydes can undergo cyclocondensation with diketones or keto-esters to form pyrazole or triazole derivatives. For example, analogous hydrazones react with ethyl acetoacetate to yield pyrazole-fused pyrroles via 1,3-dipolar cycloaddition . - Acid-Catalyzed Rearrangements :

Under acidic conditions, hydrazones may rearrange to form indole derivatives. This is observed in hydrazones of 2-quinoloyl-4-hydrazines, which cyclize to pyrazoloquinolinones .

Chloroacetyl Group Reactivity

The 2-chloroacetyl substituent (-COCH₂Cl) enables nucleophilic substitution and cross-coupling reactions:

- Nucleophilic Substitution :

The chloride can be displaced by amines (e.g., NH₃, primary/secondary amines) to form acetamide derivatives. For instance, chloroacetylpyrroles react with thiourea to yield thiazole derivatives . - Suzuki Coupling :

The chloroacetyl group may act as a leaving group in palladium-catalyzed cross-couplings. Similar structures, such as 2-amino-5-bromothiazole, undergo Suzuki reactions with aryl boronic acids to introduce aryl groups .

Pyrrole Ring Modifications

The pyrrole core is electron-rich and undergoes electrophilic substitution:

- Friedel-Crafts Acylation/Alkylation :

Substituted pyrroles react with acyl chlorides or alkyl halides in the presence of Lewis acids (e.g., AlCl₃) to introduce substituents at the 4- or 5-position . - Vilsmeier-Haack Formylation :

Pyrrole carbaldehydes are synthesized via formylation reactions, suggesting potential for further functionalization of the aldehyde group .

Aldehyde Group Transformations

The aldehyde at the 2-position participates in condensation and reduction reactions:

- Schiff Base Formation :

Reacts with primary amines (e.g., aniline, 1H-indole-3-carboxaldehyde) to form Schiff bases. For example, 4-(2,4-diethoxyphenyl)thiazol-2-amine reacts with indole carboxaldehyde to yield a Schiff base derivative . - Reduction to Alcohol :

The aldehyde can be reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄. This is demonstrated in pyrrole-2-carbaldehydes, which are reduced to 2-hydroxymethylpyrroles .

Multi-Component Reactions (MCRs)

The compound’s functional groups make it a candidate for MCRs:

Propiedades

IUPAC Name |

2-chloro-1-[5-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN3O/c14-6-13(19)9-5-12(16-7-9)8-17-18-11-3-1-10(15)2-4-11/h1-5,7-8,16,18H,6H2/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXQYPCWTAHEQX-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=CC2=CC(=CN2)C(=O)CCl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/N=C/C2=CC(=CN2)C(=O)CCl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.